![molecular formula C5H10ClNO2S B14289944 Propan-2-yl [(chlorosulfanyl)methyl]carbamate CAS No. 120997-80-0](/img/structure/B14289944.png)
Propan-2-yl [(chlorosulfanyl)methyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propan-2-yl [(chlorosulfanyl)methyl]carbamate is an organic compound with a unique structure that combines elements of carbamates and chlorosulfanyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl [(chlorosulfanyl)methyl]carbamate typically involves the reaction of isopropyl alcohol with chlorosulfonyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Isopropyl alcohol+Chlorosulfonyl isocyanate→Propan-2-yl [(chlorosulfanyl)methyl]carbamate
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The process may also include purification steps to isolate the desired product from by-products and impurities.
Análisis De Reacciones Químicas
Types of Reactions
Propan-2-yl [(chlorosulfanyl)methyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the chlorosulfanyl group to a thiol group.
Substitution: The chlorosulfanyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products
The major products formed from these reactions include sulfonyl carbamates, thiol carbamates, and various substituted carbamates, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Propan-2-yl [(chlorosulfanyl)methyl]carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of Propan-2-yl [(chlorosulfanyl)methyl]carbamate involves its interaction with specific molecular targets, such as enzymes or proteins. The chlorosulfanyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- Propan-2-yl [(methylsulfanyl)methyl]carbamate
- Propan-2-yl [(ethylsulfanyl)methyl]carbamate
- Propan-2-yl [(butylsulfanyl)methyl]carbamate
Uniqueness
Propan-2-yl [(chlorosulfanyl)methyl]carbamate is unique due to the presence of the chlorosulfanyl group, which imparts distinct reactivity and chemical properties compared to other carbamates. This uniqueness makes it valuable for specific applications where the chlorosulfanyl functionality is required.
Propiedades
Número CAS |
120997-80-0 |
|---|---|
Fórmula molecular |
C5H10ClNO2S |
Peso molecular |
183.66 g/mol |
Nombre IUPAC |
propan-2-yl N-(chlorosulfanylmethyl)carbamate |
InChI |
InChI=1S/C5H10ClNO2S/c1-4(2)9-5(8)7-3-10-6/h4H,3H2,1-2H3,(H,7,8) |
Clave InChI |
GRMQBPDUPLRHDP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC(=O)NCSCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2-Nitrophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B14289870.png)

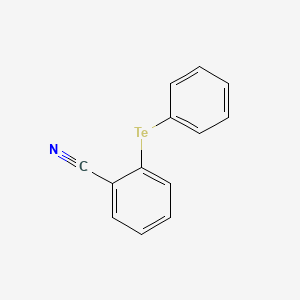
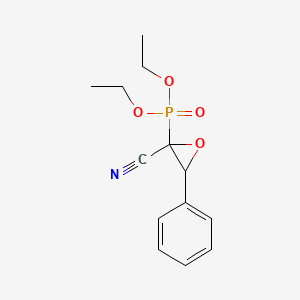
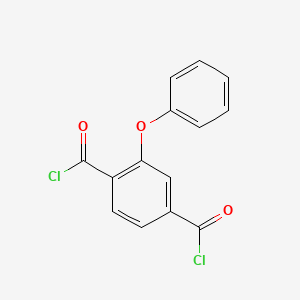
![(2,3,4-Trimethoxyphenyl)[2,4,6-tris(benzyloxy)phenyl]methanone](/img/structure/B14289907.png)
![5-Chloro-1-ethenyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B14289914.png)
![1-{[(Benzyloxy)carbonyl]oxy}-2-methylpyridin-1-ium chloride](/img/structure/B14289922.png)
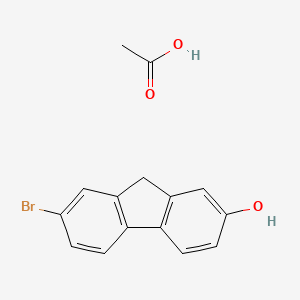
![2-[2-(Naphthalen-2-yl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14289941.png)
![Thieno[2,3-b]quinoline-2-carbonitrile, 3-amino-](/img/structure/B14289943.png)
![1-[(5-Methyl-6-oxo-6H-1,3,4-oxadiazin-2-yl)methyl]pyridin-1-ium](/img/structure/B14289945.png)
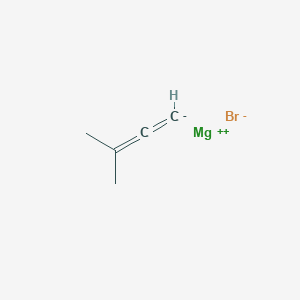
![4,10-Bis[(oxiran-2-yl)methyl]-1,7-dioxa-4,10-diazacyclododecane](/img/structure/B14289950.png)
